

Application Notes and Protocols for Methyl 4-ethylbenzoate in Organic Synthesis

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Compound of Interest

Compound Name: Methyl 4-ethylbenzoate

Cat. No.: B1265719

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Introduction

Methyl 4-ethylbenzoate is a substituted aromatic ester that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive ethyl group at the para position and a methyl ester, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis and use of **Methyl 4-ethylbenzoate**, intended to aid researchers in its effective utilization in the laboratory.

Physicochemical and Spectroscopic Data

Clear identification and characterization of starting materials are crucial for reproducible synthetic outcomes. The following tables summarize the key physicochemical and spectroscopic properties of **Methyl 4-ethylbenzoate**.

Table 1: Physicochemical Properties of **Methyl 4-ethylbenzoate**

Property	Value
CAS Number	7364-20-7
Molecular Formula	C ₁₀ H ₁₂ O ₂
Molecular Weight	164.20 g/mol
Appearance	Colorless to pale yellow liquid/oil
Boiling Point	105-107 °C at 15 mmHg
Density	1.039 g/cm ³ at 25 °C
Refractive Index	1.513
Solubility	Soluble in common organic solvents (e.g., THF, Et ₂ O, EtOAc)

Table 2: Spectroscopic Data for **Methyl 4-ethylbenzoate**

Spectrum	Key Peaks/Shifts
^1H NMR (600 MHz, CDCl_3)	δ (ppm): 7.96 (d, J = 8.4 Hz, 2H), 7.26 (d, J = 8.4 Hz, 2H), 3.90 (s, 3H), 2.70 (q, J = 7.4 Hz, 2H), 1.25 (t, J = 7.8 Hz, 3H) [1]
^{13}C NMR (151 MHz, CDCl_3)	δ (ppm): 167.4, 149.9, 129.8, 128.0, 127.6, 52.1, 29.1, 15.4 [1]
GC-MS (EI)	m/z : 164 (M^+), 133, 105

Applications in Organic Synthesis

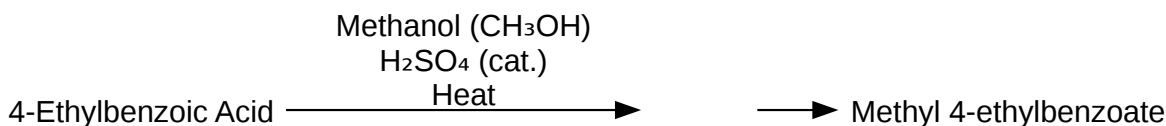
Methyl 4-ethylbenzoate is a valuable intermediate for the synthesis of more complex molecules. Its utility stems from the reactivity of the aromatic ring, the ester functionality, and the benzylic protons of the ethyl group.

Synthesis of Methyl 4-ethylbenzoate

Several synthetic routes to **Methyl 4-ethylbenzoate** have been reported, offering flexibility based on available starting materials and desired scale.

1. Fischer Esterification of 4-Ethylbenzoic Acid

A straightforward and common method for the preparation of **Methyl 4-ethylbenzoate** is the acid-catalyzed esterification of 4-ethylbenzoic acid with methanol.



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Caption: Fischer Esterification of 4-Ethylbenzoic Acid.

2. Nickel-Catalyzed Decarbonylative Alkylation

A modern approach involves the nickel-catalyzed cross-coupling of an aroyl fluoride with an organoborane, which proceeds via decarbonylation to afford the alkylated product.[1]

Table 3: Synthesis of **Methyl 4-ethylbenzoate** via Decarbonylative Alkylation[1]

Aroyl Halide	Coupling Partner	Catalyst/Ligand	Solvent	Temp. (°C)	Time (h)	Yield (%)
4-(Methoxycarbonyl)benzoyl fluoride	BEt ₃	Ni(cod) ₂ / IPr·HCl	Toluene	100	24	54

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node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];
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reagent -> product [style=invis];
}
```

Caption: Ni-catalyzed decarbonylative synthesis.[\[1\]](#)

3. Hydrogenation of Methyl 4-vinylbenzoate

The selective hydrogenation of the vinyl group in methyl 4-vinylbenzoate provides a high-yielding route to **Methyl 4-ethylbenzoate**.

Table 4: Synthesis of **Methyl 4-ethylbenzoate** via Hydrogenation

Starting Material	Catalyst System	Solvent	Pressure (bar)	Time (h)	Yield (%)
Methyl 4-vinylbenzoate	[Cl ₂ Fe(±)-3] (Iron ligand complex) / H ₂	THF	50	18	99

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start -> product [label="H2 (50 bar)\n[Cl2Fe(±)-3]\nTHF", labelfontcolor="#202124"];
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Caption: Hydrogenation of methyl 4-vinylbenzoate.

Reactions Utilizing Methyl 4-ethylbenzoate

1. Benzylic Deuterium Exchange

The benzylic protons of the ethyl group can undergo H-D exchange, which is useful for isotopic labeling studies. This reaction highlights the reactivity of the benzylic position.

Table 5: Deuterium Exchange of **Methyl 4-ethylbenzoate**

Substrate	Catalyst	Deuterium Source	Solvent	Temp. (°C)	Time (d)	Deuterium Incorporation (%)
Methyl 4-ethylbenzoate	10% Pd/C	D ₂ O	D ₂ O	Room Temp.	3	Moderate

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}
```

Caption: Pd-catalyzed benzylic deuterium exchange.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-ethylbenzoate via Fischer Esterification

This protocol describes a general procedure for the synthesis of **Methyl 4-ethylbenzoate** from 4-ethylbenzoic acid.

Materials:

- 4-Ethylbenzoic acid
- Methanol (MeOH), anhydrous
- Sulfuric acid (H₂SO₄), concentrated
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate (EtOAc)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add 4-ethylbenzoic acid (1.0 eq).
- Add an excess of anhydrous methanol (e.g., 10-20 eq).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with cooling.
- Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
- Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to afford the crude product.
- Purify the crude product by vacuum distillation to yield pure **Methyl 4-ethylbenzoate**.

Protocol 2: Synthesis of Methyl 4-ethylbenzoate via Hydrogenation of Methyl 4-vinylbenzoate

This protocol is adapted from the literature for the reduction of the vinyl group.^[2]

Materials:

- Methyl 4-vinylbenzoate
- Iron ligand complex $[\text{Cl}_2\text{Fe}(\pm)\text{-3}]$
- Tetrahydrofuran (THF), anhydrous
- Hydrogen gas (H_2)
- Autoclave

Procedure:

- In a glovebox or under an inert atmosphere, charge an autoclave with the iron ligand catalyst (3.5 mol%).
- Add anhydrous THF (9 mL per mmol of substrate).
- Add methyl 4-vinylbenzoate (1.0 eq).
- Seal the autoclave, remove it from the glovebox, and pressurize with hydrogen gas to 50 bar.
- Stir the reaction mixture for 18 hours, allowing it to warm to room temperature.
- After 18 hours, carefully vent the autoclave.
- Filter the reaction mixture through a pad of silica gel to remove the catalyst, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure to yield **Methyl 4-ethylbenzoate**. The product is often of high purity and may not require further purification.^[2]

Conclusion

Methyl 4-ethylbenzoate is a readily accessible and synthetically useful building block. The protocols and data provided herein are intended to facilitate its application in a variety of synthetic contexts, from straightforward esterifications to more complex transition metal-catalyzed transformations. Its utility in introducing the 4-ethylbenzoyl moiety makes it a valuable compound for consideration in medicinal chemistry and materials science research.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
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